Methyl 3-(dimethoxyphosphoryl)butanoate
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Overview
Description
Methyl 3-(dimethoxyphosphoryl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is specifically known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(dimethoxyphosphoryl)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. Another method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst .
Industrial Production Methods
In industrial settings, esters like this compound are often produced through large-scale esterification processes. These processes typically involve the use of carboxylic acids and alcohols under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Grignard Reaction: Esters react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Grignard Reaction: Tertiary alcohol.
Scientific Research Applications
Methyl 3-(dimethoxyphosphoryl)butanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(dimethoxyphosphoryl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly used in flavoring agents.
Ethyl acetate: A widely used ester in the production of perfumes and as a solvent.
Isopropyl butyrate: Known for its pleasant aroma and used in the fragrance industry.
Uniqueness
Methyl 3-(dimethoxyphosphoryl)butanoate is unique due to its specific chemical structure, which includes a dimethoxyphosphoryl group. This group imparts distinct chemical properties, making it valuable in specialized research applications .
Properties
CAS No. |
61743-16-6 |
---|---|
Molecular Formula |
C7H15O5P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
methyl 3-dimethoxyphosphorylbutanoate |
InChI |
InChI=1S/C7H15O5P/c1-6(5-7(8)10-2)13(9,11-3)12-4/h6H,5H2,1-4H3 |
InChI Key |
YAZPRBJVHXOTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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